Methyl 2-cyanoacetimidate hydrochloride
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Overview
Description
Methyl 2-cyanoacetimidate hydrochloride is a chemical compound with the molecular formula C4H7ClN2O and a molecular weight of 134.57 g/mol . It is known for its applications in various chemical reactions and research fields due to its unique properties.
Preparation Methods
The synthesis of Methyl 2-cyanoacetimidate hydrochloride typically involves the reaction of methyl cyanoacetate with an appropriate amine under controlled conditions. One common method includes the treatment of methyl cyanoacetate with a substituted amine in the presence of a catalyst, followed by purification steps to obtain the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Methyl 2-cyanoacetimidate hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the cyano group is replaced by other nucleophiles.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form imidazole derivatives.
Reduction Reactions: It can be reduced to form corresponding amines under specific conditions.
Common reagents used in these reactions include strong bases, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-cyanoacetimidate hydrochloride has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of Methyl 2-cyanoacetimidate hydrochloride involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can interact with molecular targets such as enzymes and proteins, leading to modifications that alter their activity. The specific pathways involved depend on the nature of the reaction and the target molecules.
Comparison with Similar Compounds
Methyl 2-cyanoacetimidate hydrochloride can be compared with similar compounds such as:
Methyl cyanoacetate: A precursor in the synthesis of this compound.
Ethyl cyanoacetate: Similar in structure but with an ethyl group instead of a methyl group.
Cyanoacetamide: Another related compound used in the synthesis of heterocyclic compounds.
The uniqueness of this compound lies in its specific reactivity and the types of products it can form, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
methyl 2-cyanoethanimidate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O.ClH/c1-7-4(6)2-3-5;/h6H,2H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPZHSAANPZOES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)CC#N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53557-70-3 |
Source
|
Record name | Ethanimidic acid, 2-cyano-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53557-70-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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